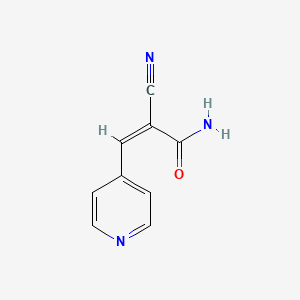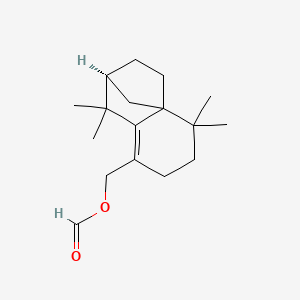
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the Alkyne Group: The alkyne group can be introduced through a coupling reaction, such as the Sonogashira coupling, using palladium catalysts.
Formation of the Carboxamide Group: This can be done through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the conditions used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would need to be determined through experimental studies.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects. They may be evaluated for their ability to interact with specific biological targets, such as receptors or enzymes, to treat various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the alkyne and methylpentyl groups.
N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the chlorophenyl group.
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole: Lacks the carboxamide group.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
899368-05-9 |
|---|---|
Formule moléculaire |
C16H17ClN2O2 |
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-4-16(3,5-2)18-15(20)14-10-13(19-21-14)11-6-8-12(17)9-7-11/h1,6-9,14H,5,10H2,2-3H3,(H,18,20) |
Clé InChI |
JTKLKCJLOPRQRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C#C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


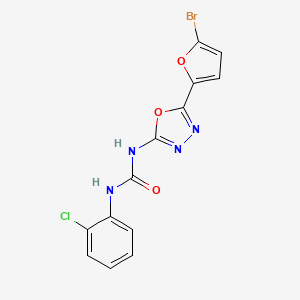

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-amino-4-hydroxy-](/img/structure/B14164039.png)
![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

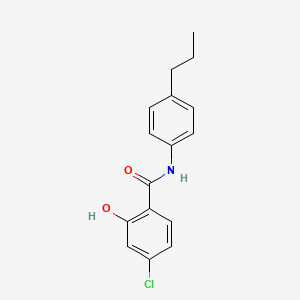
![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
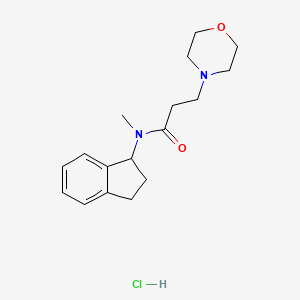
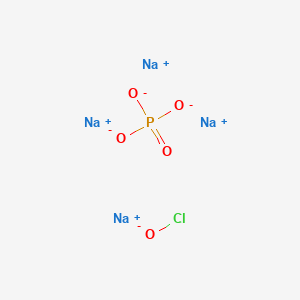
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
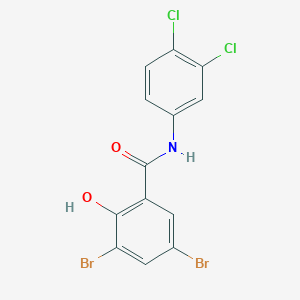
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
